molecular formula C21H33N3O B6937203 N-(1-tert-butylpiperidin-4-yl)-4-piperidin-1-ylbenzamide

N-(1-tert-butylpiperidin-4-yl)-4-piperidin-1-ylbenzamide

Cat. No.: B6937203
M. Wt: 343.5 g/mol
InChI Key: HMUWULTWNVNWNS-UHFFFAOYSA-N
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Description

N-(1-tert-butylpiperidin-4-yl)-4-piperidin-1-ylbenzamide is a complex organic compound that features a piperidine ring system

Properties

IUPAC Name

N-(1-tert-butylpiperidin-4-yl)-4-piperidin-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O/c1-21(2,3)24-15-11-18(12-16-24)22-20(25)17-7-9-19(10-8-17)23-13-5-4-6-14-23/h7-10,18H,4-6,11-16H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUWULTWNVNWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tert-butylpiperidin-4-yl)-4-piperidin-1-ylbenzamide typically involves multiple steps. One common method includes the reaction of 4-piperidin-1-ylbenzoic acid with 1-tert-butyl-4-piperidone under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-tert-butylpiperidin-4-yl)-4-piperidin-1-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces a more saturated compound.

Scientific Research Applications

N-(1-tert-butylpiperidin-4-yl)-4-piperidin-1-ylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which N-(1-tert-butylpiperidin-4-yl)-4-piperidin-1-ylbenzamide exerts its effects involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-tert-butylpiperidin-4-yl)-2-chloro-4-(trifluoromethyl)benzamide
  • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
  • 1-Boc-4-piperidone

Uniqueness

N-(1-tert-butylpiperidin-4-yl)-4-piperidin-1-ylbenzamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring selective binding or specific reactivity profiles.

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